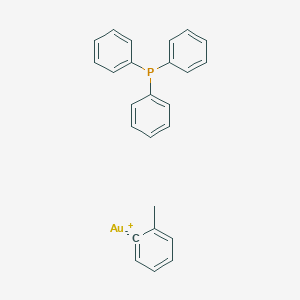
(2-Methylphenyl)(triphenylphosphine)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(triphenylphosphine)gold is a coordination compound featuring a gold atom bonded to a 2-methylphenyl group and a triphenylphosphine ligand
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting gold chloride with 2-methylphenylboronic acid and triphenylphosphine in the presence of a suitable base.
Transmetalation: Another method involves the transmetalation of a gold(I) precursor with 2-methylphenyl(triphenylphosphine)chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The gold(I) complex can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can be used to convert gold(III) back to gold(I).
Substitution: The ligands can be substituted with other phosphines or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or halogens.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using various phosphines or aryl halides.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Various substituted gold(I) complexes.
Scientific Research Applications
(2-Methylphenyl)(triphenylphosphine)gold has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which (2-Methylphenyl)(triphenylphosphine)gold exerts its effects involves the coordination of the gold atom to various substrates, facilitating reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, but often include interactions with biological molecules or catalytic surfaces.
Comparison with Similar Compounds
(2-Methylphenyl)(triphenylphosphine)nickel(II)
(2-Methylphenyl)(triphenylphosphine)platinum(II)
(2-Methylphenyl)(triphenylphosphine)palladium(II)
Uniqueness: (2-Methylphenyl)(triphenylphosphine)gold is unique due to its specific electronic properties and potential applications in catalysis and material science. Its gold center provides distinct reactivity compared to other transition metals.
Properties
Molecular Formula |
C25H22AuP |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
gold(1+);methylbenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChI Key |
PTTOSIAJIIXEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


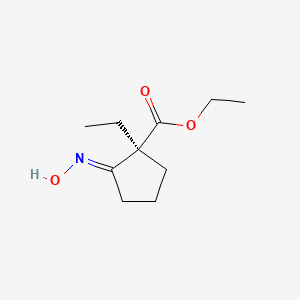
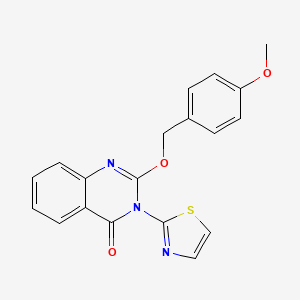
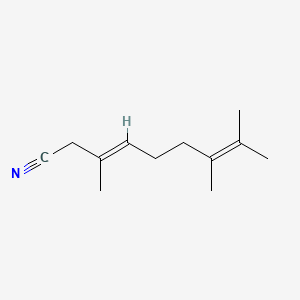
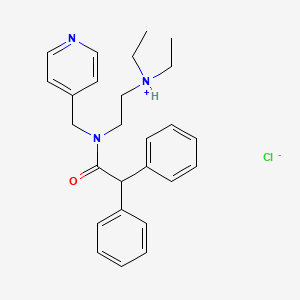
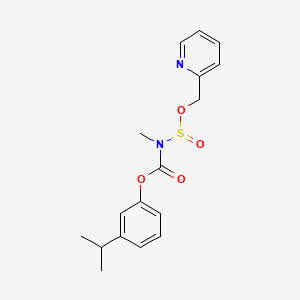
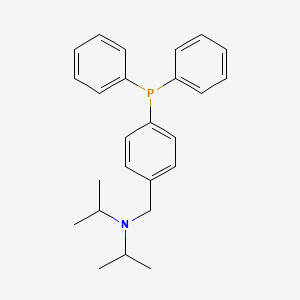
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
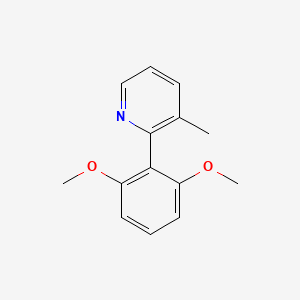
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)

![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
